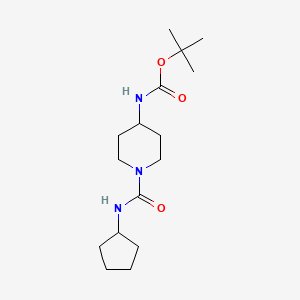

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Development in Drug Manufacturing

- Process Development and Synthesis: The synthesis of tert-butyl derivatives like (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitor manufacture, highlights the importance of tert-butyl piperidin-4-ylcarbamates in drug development. This compound is prepared using a one-pot, two-step telescoped sequence, demonstrating efficient synthesis methods for these types of compounds (Li et al., 2012).

Application in Kinase Inhibition

- Kinase Inhibition for Rheumatoid Arthritis and Psoriasis: A p38 MAP kinase inhibitor, useful for treating rheumatoid arthritis and psoriasis, involves the synthesis of tert-butylpiperidinyl derivatives. Key steps in its synthesis include a tandem Heck-lactamization, showcasing the applicability of tert-butyl piperidin-4-ylcarbamates in creating treatments for chronic conditions (Chung et al., 2006).

Role in Antagonist Synthesis

- Nociceptin Antagonist Synthesis: Tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate derivatives have been used in the synthesis of nociceptin antagonists. The process involves diastereoselective reduction and isomerization steps, illustrating the compound's significance in producing specific pharmacological antagonists (Jona et al., 2009).

Intermediate in Chiral Ligand and PNA Synthesis

- Chiral Ligands and Peptide Nucleic Acids (PNAs): Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a derivative, has potential utility as a scaffold for chiral ligands and as a modified backbone unit for PNAs. This underlines the broader applicability of tert-butyl piperidin-4-ylcarbamates in various areas of chemical research, including chirality and nucleic acid analogs (Xu & Appella, 2006).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-(cyclopentylcarbamoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUAUOOLOCIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)